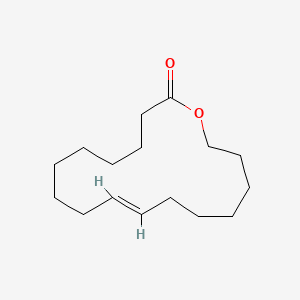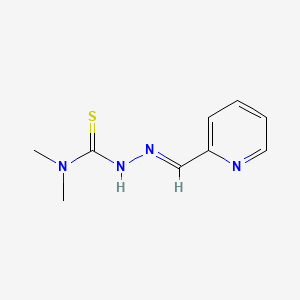
Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- typically involves the reaction of di-2-pyridylketone with N,N-dimethylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at a controlled temperature. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: It exhibits anticancer properties by promoting apoptosis in cancer cells such as neuroepithelioma, melanoma, and breast cancer.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- involves several molecular targets and pathways:
Iron Chelation: The compound binds to iron, reducing its availability for cellular processes, which can inhibit the growth of cancer cells.
Reactive Oxygen Species (ROS) Generation: It induces the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Cyclin Regulation: The compound alters the expression of cyclin proteins involved in cell cycle regulation, contributing to its anticancer effects.
Comparison with Similar Compounds
Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- can be compared with other similar compounds, such as:
Topoisomerase IIα Inhibitor, TSC24: This compound also acts as an iron chelator and exhibits anticancer properties by inhibiting topoisomerase IIα.
Deferiprone: Another iron chelator used in the treatment of iron overload conditions.
The uniqueness of Hydrazinecarbothioamide, N,N-dimethyl-2-(2-pyridinylmethylene)- lies in its dual role as an iron chelator and a promoter of ROS generation, making it a potent anticancer agent with multiple mechanisms of action .
Properties
CAS No. |
16552-98-0 |
|---|---|
Molecular Formula |
C9H12N4S |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1,1-dimethyl-3-[(E)-pyridin-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C9H12N4S/c1-13(2)9(14)12-11-7-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,12,14)/b11-7+ |
InChI Key |
UEBZGRVRTRJIBF-YRNVUSSQSA-N |
Isomeric SMILES |
CN(C)C(=S)N/N=C/C1=CC=CC=N1 |
Canonical SMILES |
CN(C)C(=S)NN=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)



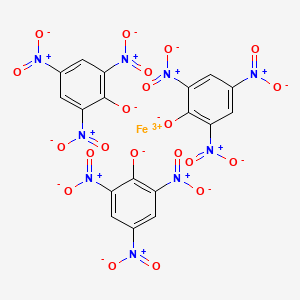
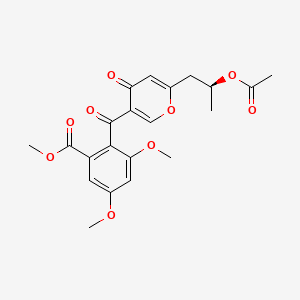
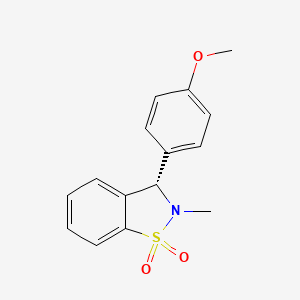
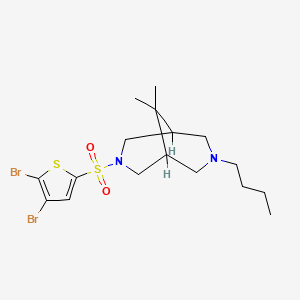



![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
